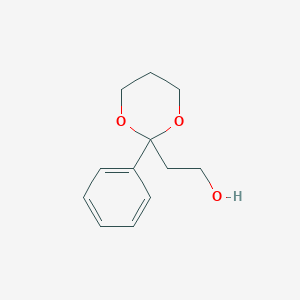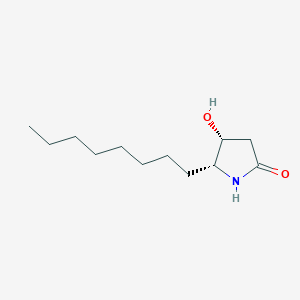
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones. This compound is characterized by a five-membered lactam ring with a hydroxy group at the 4-position and an octyl chain at the 5-position. Its unique structure makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable octyl-substituted precursor with a chiral auxiliary to introduce the hydroxy group at the desired position. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or rhodium complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction parameters precisely, ensuring high stereoselectivity and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The lactam ring can be reduced to an amine using lithium aluminum hydride (LAH).
Substitution: The hydroxy group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane as solvent.
Reduction: LAH, tetrahydrofuran as solvent.
Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane as solvent.
Major Products Formed
Oxidation: Formation of 4-keto-5-octylpyrrolidin-2-one.
Reduction: Formation of 4-hydroxy-5-octylpyrrolidine.
Substitution: Formation of 4-chloro-5-octylpyrrolidin-2-one or 4-bromo-5-octylpyrrolidin-2-one.
Wissenschaftliche Forschungsanwendungen
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Wirkmechanismus
The mechanism of action of (4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the octyl chain play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one: Similar structure but with a shorter alkyl chain.
(4R,5R)-4-hydroxy-5-ethylpyrrolidin-2-one: Similar structure with an ethyl group instead of an octyl group.
Uniqueness
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one is unique due to its longer octyl chain, which can significantly influence its lipophilicity and interaction with biological membranes. This property makes it distinct from other pyrrolidinones with shorter alkyl chains, potentially leading to different biological activities and applications .
Eigenschaften
CAS-Nummer |
63697-71-2 |
|---|---|
Molekularformel |
C12H23NO2 |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one |
InChI |
InChI=1S/C12H23NO2/c1-2-3-4-5-6-7-8-10-11(14)9-12(15)13-10/h10-11,14H,2-9H2,1H3,(H,13,15)/t10-,11-/m1/s1 |
InChI-Schlüssel |
HLYBPMLJKZRUIZ-GHMZBOCLSA-N |
Isomerische SMILES |
CCCCCCCC[C@@H]1[C@@H](CC(=O)N1)O |
Kanonische SMILES |
CCCCCCCCC1C(CC(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


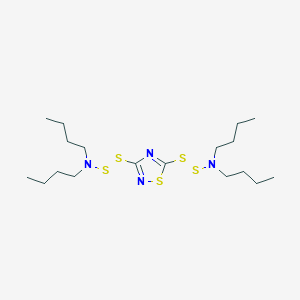

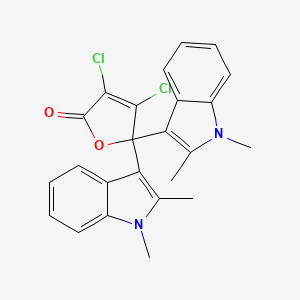
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
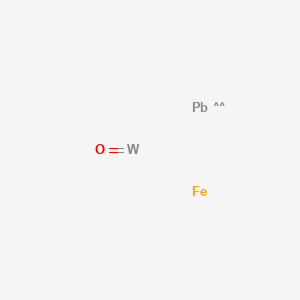
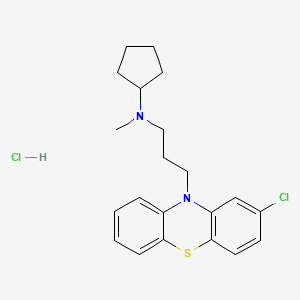
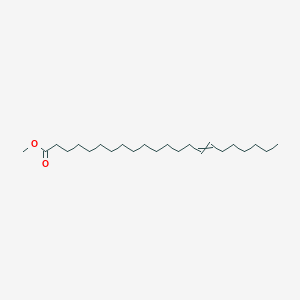
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)
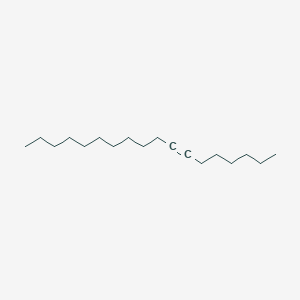

![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)

